(3R)-6-Hydroxy-3-isopropenyl-heptanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-6-hydroxy-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/t8?,9-/m1/s1 |
InChI Key |
NQYDFAGFKCSWGI-YGPZHTELSA-N |
SMILES |
CC(CCC(CC(=O)O)C(=C)C)O |
Isomeric SMILES |
CC(CC[C@H](CC(=O)O)C(=C)C)O |
Canonical SMILES |
CC(CCC(CC(=O)O)C(=C)C)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Precursors of 3r 6 Hydroxy 3 Isopropenyl Heptanoate
Identification of Putative Biological Sources and Ecological Niches
The primary sources of (3R)-6-hydroxy-3-isopropenyl-heptanoate are microorganisms that utilize monoterpenes like limonene (B3431351) and pinene as a carbon and energy source. These organisms are typically found in environments rich in decaying plant matter, such as forest soils and freshwater sediments, where terpenes are abundant.
Investigations into microbial degradation of limonene have identified several bacterial and fungal species as potential producers of this compound.
Bacteria: The most well-documented bacterial pathway involving a closely related intermediate is found in Rhodococcus erythropolis DCL14, a gram-positive bacterium isolated from freshwater sediment. nih.govnih.govasm.org This bacterium can grow on limonene as its sole source of carbon and energy. nih.govnih.govasm.org Product accumulation studies have shown that in the degradation of (4R)-limonene, (3R)-3-isopropenyl-6-oxoheptanoate is a key intermediate. nih.govnih.gov The formation of this oxo-compound is preceded by a lactone which spontaneously rearranges, and the pathway logically includes the hydroxylated precursor, this compound.
Other bacterial genera known for their ability to degrade terpenes and are therefore putative sources include:
Pseudomonas : Various species, including Pseudomonas putida, are known to degrade limonene through different pathways, often initiating the process with hydroxylation. mdpi.com
Nocardia : This genus has been noted for its role in the cleavage of α-pinene oxide, a related terpene degradation step. frontiersin.org
Bacillus : Species such as Bacillus pallidus and Bacillus stearothermophilus have been shown to transform α- and β-pinene, apparently via limonene, into other downstream products. frontiersin.org
Fungi: Various fungal species are also capable of transforming limonene and are therefore potential sources. These include species from the following genera:
Penicillium mdpi.com
Corynespora mdpi.com
Aspergillus mdpi.com
Fusarium mdpi.com
Grosmannia clavigera : This fungal pathogen associated with the mountain pine beetle can degrade (+)-limonene, producing limonene-1,2-diol as a major intermediate, which is further metabolized. nih.gov
The table below summarizes some of the key microorganisms involved in limonene degradation.
| Kingdom | Genus | Species | Relevance to this compound Biosynthesis |
| Bacteria | Rhodococcus | erythropolis DCL14 | Well-documented degradation pathway of limonene where (3R)-3-isopropenyl-6-oxoheptanoate is a known intermediate, implying the formation of the hydroxylated precursor. nih.govnih.govasm.org |
| Bacteria | Pseudomonas | putida | Known to degrade limonene via various oxidative pathways. mdpi.com |
| Bacteria | Nocardia | sp. | Involved in the degradation of related terpenes like α-pinene. frontiersin.org |
| Fungi | Grosmannia | clavigera | Degrades (+)-limonene through a pathway involving limonene-1,2-diol. nih.gov |
| Fungi | Penicillium | sp. | Capable of biotransforming limonene into various oxygenated derivatives. mdpi.com |
While the direct biosynthesis of this compound in plants has not been extensively documented, there is a clear metabolic linkage. Plants are the primary producers of the precursor, limonene, which is a major component of the essential oils of many species, particularly citrus fruits. Over 300 plant species are known to produce limonene. ethz.ch
Plants possess the enzymatic machinery to metabolize their own monoterpenes. This turnover is considered a mechanism for recycling carbon and energy. For instance, studies on peppermint (Mentha piperita) have shown that monoterpenes can be catabolized, ultimately leading to the formation of acetyl-CoA, which can then be reincorporated into other metabolic pathways. This suggests that intermediates similar to those found in microbial degradation pathways could potentially be formed in plants, even if transiently.
The exploration of marine environments has revealed a rich diversity of terpene-degrading microorganisms. Some marine bacteria have been identified that can utilize limonene. For example, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes a limonene degradation pathway for Marinobacter nauticus VT8, indicating that the necessary enzymatic machinery is present in marine ecosystems. kegg.jp While specific intermediates like this compound have not been explicitly isolated from marine organisms in published studies, the presence of these degradation pathways makes marine bacteria and fungi putative sources.
Precursor Tracing and Metabolic Labeling Studies
Elucidating the precise biosynthetic pathway of a metabolite like this compound relies heavily on techniques that can trace the journey of precursor molecules into the final product.
Isotopic labeling is a powerful technique for tracking the transformation of a substrate through a metabolic pathway. In the context of this compound biosynthesis, this would typically involve feeding a microbial culture with a labeled precursor, such as ¹³C-labeled limonene.
A hypothetical isotopic labeling study to confirm the origin of the carbon skeleton would proceed as follows:
Synthesis of Labeled Precursor: (4R)-(+)-Limonene would be synthesized with ¹³C isotopes at specific, known positions in its carbon skeleton.
Incubation: The labeled limonene would be supplied to a culture of a known degrader, such as Rhodococcus erythropolis DCL14.
Extraction and Analysis: After a set incubation period, the intermediate this compound would be extracted from the culture.
Structural Elucidation: The position of the ¹³C labels in the resulting molecule would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
By comparing the labeling pattern in the product to that of the precursor, researchers can confirm the direct biosynthetic link and understand the specific bond cleavage and rearrangement events that occur. While specific studies employing this technique for this exact compound are not prominent in the literature, it remains the gold standard for such mechanistic biochemical investigations.
The biosynthesis of this compound is fundamentally linked to the acetate (B1210297) pathway, both at the beginning and end of the metabolic sequence.
Contribution from Acetate Pathway: The ultimate precursors for all terpenes, including limonene, are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via one of two major pathways:
Mevalonate (B85504) (MVA) Pathway: This pathway, active in many bacteria, fungi, and plants (in the cytoplasm), starts with the condensation of three molecules of acetyl-CoA.
Methylerythritol Phosphate (MEP) Pathway: This pathway, found in many bacteria and in the plastids of plants, also ultimately derives its carbon from central metabolism linked to glycolysis.
Therefore, the carbon backbone of the limonene that is the substrate for the degradation pathway is originally derived from the acetate pool in the form of acetyl-CoA.
Furthermore, the later stages of the limonene degradation pathway in Rhodococcus erythropolis DCL14 are suggested to proceed via β-oxidation. nih.gov This process systematically breaks down the heptanoate (B1214049) chain, releasing acetyl-CoA. This demonstrates that the acetate pathway is not only a source of the initial building blocks but also a sink for the final degradation products.
Contribution from Propionate (B1217596) Pathway: The direct involvement of the propionate pathway as a primary precursor for the heptanoate backbone of this compound is less evident. The known degradation pathway of limonene in Rhodococcus erythropolis DCL14 involves the cleavage of the C10 limonene ring to form a C10 acyclic intermediate, which is then likely shortened. While Rhodococcus species are capable of metabolizing propionate, which can be used as a primer for odd-chain fatty acid synthesis, the established limonene degradation mechanism does not suggest a direct condensation with propionate-derived units to form the heptanoate structure. mdpi.com The carbon skeleton is fully accounted for by the precursor, limonene.
The table below outlines the key precursors and their metabolic origins.
| Precursor | Metabolic Pathway | Role in Biosynthesis of this compound |
| (4R)-(+)-Limonene | Terpene Biosynthesis (MVA/MEP) | The direct substrate that is enzymatically degraded to form the compound. |
| Acetyl-CoA | Acetate Pathway | The fundamental two-carbon building block for the synthesis of the limonene precursor and the final product of the subsequent β-oxidation of the heptanoate chain. nih.gov |
| Propionyl-CoA | Propionate Pathway | No direct evidence for its role as a precursor in the established limonene degradation pathway. Rhodococcus can metabolize it for other purposes. mdpi.com |
Role of Isoprenoid Precursors in the Isopropenyl Moiety Formation
The isopropenyl moiety of this compound is not directly assembled through a de novo biosynthetic pathway but is instead derived from the catabolism of monoterpenes, such as limonene kegg.jpethz.ch. The ultimate origin of the entire carbon skeleton, including the isopropenyl group, traces back to the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govd-nb.info.
These fundamental building blocks are synthesized in organisms through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol of eukaryotes and archaea, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in bacteria and the plastids of plants d-nb.infowikipedia.org.
The formation of the C10 monoterpene skeleton of a precursor like limonene proceeds as follows:
Isomerization: The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the conversion of IPP to DMAPP nih.govnih.gov.
Condensation: Geranyl diphosphate (GPP) synthase, a type of prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP) researchgate.net.
Cyclization: Terpene synthases (TPS), such as limonene synthase, then utilize GPP as a substrate. These enzymes facilitate complex carbocation-driven cyclization and rearrangement reactions to produce the diverse array of monoterpene scaffolds, including the limonene ring structure which contains the carbon framework that will later become the isopropenyl-heptanoate backbone nih.govfrontiersin.org.
Therefore, while this compound is a product of degradation, the isopropenyl group is a structural remnant of the DMAPP unit that initiated the formation of its parent monoterpene.
Enzymatic Machinery and Gene Cluster Analysis
Characterization of Key Polyketide Synthases (PKS) or Fatty Acid Synthases (FAS)
Current scientific evidence indicates that this compound is an intermediate in the microbial degradation pathway of limonene, not a direct product of a Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) assembly line kegg.jpnih.gov. However, the enzymatic steps involved in the ring cleavage and subsequent modification of the limonene backbone bear functional resemblance to reactions catalyzed by domains within PKS and FAS systems.
The degradation pathway effectively disassembles the monoterpene carbon skeleton through a series of CoA-dependent reactions analogous to the β-oxidation of fatty acids nih.gov. Key enzymatic steps that lead to the formation of the heptanoate backbone from the cyclic precursor involve:
Ring Cleavage: A crucial step is the hydrolytic cleavage of the six-membered ring of a processed limonene intermediate. For example, in the pathway identified in Castellaniella defragrans, a 4-isopropenyl-2-oxocyclohexane-1-carboxyl-CoA hydrolase (MrcE) is predicted to catalyze this ring-opening researchgate.net. This hydrolytic cleavage creates a linear, functionalized carbon chain.
CoA Ligation: The pathway involves the activation of carboxylic acid intermediates into their corresponding Coenzyme A (CoA) thioesters, a process universally seen in both fatty acid and polyketide metabolism. In C. defragrans, an enzyme predicted to be a perillate-CoA ligase (GeoC) activates the precursor researchgate.net.
Hydration and Dehydrogenation: The pathway also includes hydratases and dehydrogenases, such as perillyl-CoA hydratase (MrcF) and 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA dehydrogenase (MrcD), which modify the molecule in a manner akin to the β-keto processing domains of PKS/FAS modules researchgate.net.
While a canonical PKS/FAS megasynthase is not directly responsible for synthesizing the heptanoate chain, the catabolic enzymes involved employ a similar biochemical logic of CoA-activated intermediates and sequential two-carbon processing.
Investigation of Post-PKS/FAS Modification Enzymes (e.g., Hydroxylases, Reductases)
The formation of the specific structure of this compound from its limonene precursor is dependent on a cascade of modification enzymes that perform hydroxylation, oxidation (dehydrogenation), and reduction reactions. These enzymes are functionally equivalent to the "tailoring" or "post-modification" enzymes that diversify polyketide and other natural product scaffolds researchgate.netintegrativebiology.ac.cn.
In the known microbial degradation pathways of limonene, the key transformations include:
Initial Hydroxylation: The degradation is often initiated by monooxygenases, such as cytochrome P450s or other hydroxylases, which install a hydroxyl group onto the limonene ring or its side chains. For instance, Rhodococcus erythropolis DCL14 utilizes a limonene 1,2-monooxygenase to form limonene-1,2-epoxide, which is then opened to a diol by an epoxide hydrolase nih.gov.
Dehydrogenation: Alcohol dehydrogenases subsequently oxidize the hydroxyl groups to keto groups. Limonene-1,2-diol dehydrogenase in R. erythropolis converts the diol to 1-hydroxy-2-oxolimonene nih.gov.
Baeyer-Villiger Oxidation & Ring Cleavage: A Baeyer-Villiger monooxygenase (BVMO) can insert an oxygen atom adjacent to the ketone, forming a lactone. Subsequent hydrolysis of this lactone opens the ring, yielding a linear carboxylic acid nih.gov. This linear precursor undergoes further modifications.
Final Reduction: The hydroxyl group at the C-6 position of this compound is the result of a reduction of a corresponding keto group. This reaction is catalyzed by a ketoreductase or a similar alcohol dehydrogenase. The reverse reaction, the oxidation of the hydroxyl group to form (3S)-3-Isopropenyl-6-oxoheptanoate, is also known to be enzyme-catalyzed, highlighting the role of oxidoreductases in modifying this position .
The following table summarizes key enzyme types involved in the transformation of limonene to the target compound.
| Enzyme Class | Specific Function in Pathway | Example Enzyme/Activity |
| Monooxygenase | Initial activation/hydroxylation of the limonene ring | Limonene 1,2-monooxygenase, Limonene 6-monooxygenase nih.govfrontiersin.org |
| Epoxide Hydrolase | Opens epoxide rings to form diols | Limonene-1,2-epoxide hydrolase nih.gov |
| Alcohol Dehydrogenase | Oxidation of hydroxyl groups to ketones | Limonene-1,2-diol dehydrogenase nih.gov |
| Hydrolase/Hydratase | Ring cleavage; addition of water across double bonds | 4-isopropenyl-2-oxocyclohexane-1-carboxyl-CoA hydrolase researchgate.net |
| Ketoreductase | Reduction of a C-6 keto group to the final hydroxyl group | Implied by the structure of the final product |
Genetic Loci Identification and Bioinformatics Prediction of Biosynthetic Enzymes
The genes encoding the enzymes for monoterpene degradation are often organized into distinct biosynthetic gene clusters (BGCs) in microbial genomes. Bioinformatic analysis of these clusters allows for the prediction of the functions of the encoded enzymes and the elucidation of the metabolic pathway researchgate.net.
Notable examples of identified gene clusters for limonene and related monoterpene degradation include:
Castellaniella defragrans : This bacterium possesses a large, 70 kb genomic island that contains the majority of genes required for monoterpene metabolism. Within this island, specific gene clusters have been identified researchgate.net:
ctm (cyclic terpene metabolism) cluster: Contains genes like ctmA and ctmB, which encode a limonene dehydrogenase responsible for the initial, oxygen-independent functionalization of limonene researchgate.netresearchgate.net.
mrc (monoterpene ring cleavage) cluster: Encodes enzymes predicted to be involved in the subsequent ring cleavage and processing of the linear chain researchgate.net.
Grosmannia clavigera : This fungal pathogen associated with the mountain pine beetle has at least two gene clusters, located on contigs 108 and 161, that are highly induced by monoterpenes. Gene knockout studies have confirmed that genes within these clusters, including those for two distinct Baeyer-Villiger monooxygenases and an enoyl-CoA hydratase, are essential for limonene degradation nih.gov.
Pseudomonas species: Various Pseudomonas strains utilize acyclic terpenes through the atu (acyclic terpene utilization) and liu (leucine and isovalerate utilization) gene clusters. While tailored for linear terpenes, some enzymes encoded by these clusters show activity on intermediates derived from cyclic terpene degradation researchgate.net.
Bioinformatic prediction tools, by comparing the DNA sequences of these clusters to databases of known enzyme families, can assign putative functions to each gene product, such as CoA ligase, dehydrogenase, hydratase, or hydrolase, thereby allowing for the reconstruction of the entire degradation pathway from limonene to central metabolites.
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Intermediates
Enzymatic Transformations of Related Heptanoate Analogs
While this compound is a natural catabolite, its specific synthesis could be achieved through chemoenzymatic approaches that combine traditional chemical synthesis with highly selective biocatalytic transformations researchgate.net. This strategy is particularly powerful for installing chiral centers, such as the two present in the target molecule. A plausible chemoenzymatic route would involve the synthesis of a simpler achiral or racemic heptanoate precursor, followed by enzymatic reactions to introduce the required stereospecific functionalities.
Key enzymatic transformations applicable to heptanoate analogs include:
Asymmetric Reduction of Ketones: The hydroxyl group at the C-6 position could be introduced by the stereoselective reduction of a precursor like 3-isopropenyl-6-oxoheptanoate. A large number of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are known to reduce ketones to chiral alcohols with high enantiomeric excess. By screening a panel of these enzymes, one could be identified that produces the desired (R)-configuration at the C-6 position tudelft.nl.
Enzymatic Hydroxylation: The C-6 hydroxyl group could also be installed on a precursor like (3R)-3-isopropenyl-heptanoate via regioselective and stereoselective hydroxylation. Cytochrome P450 monooxygenases are particularly adept at this type of reaction, capable of hydroxylating non-activated C-H bonds nih.govnih.gov. Engineered P450s have shown success in the selective hydroxylation of various fatty acids and their esters nih.gov.
Biocatalytic Reduction of Carboxylic Acids: If starting from a dicarboxylic acid precursor, carboxylate reductases (CARs) could be employed to selectively reduce one carboxyl group to a primary alcohol, which could then be further processed nih.gov.
Ene-Reductases for Stereoselective Hydrogenation: For precursors containing a double bond in the heptanoate backbone, ene-reductases from the Old Yellow Enzyme (OYE) family could be used for asymmetric hydrogenation to set specific stereocenters prior to hydroxylation tudelft.nl.
The following table outlines potential enzymatic reactions for the synthesis of the target compound or its analogs.
| Precursor Substrate | Enzyme Class | Transformation | Desired Product Feature |
| 3-Isopropenyl-6-oxoheptanoate | Ketoreductase (KRED) | Asymmetric reduction of C=O | (6R)-hydroxyl group |
| (3R)-3-Isopropenyl-heptanoate | Cytochrome P450 Monooxygenase | Regio- and stereoselective C-H hydroxylation | (6R)-hydroxyl group |
| 3-Isopropenyl-hept-5-enoate | Ene-Reductase (ERED) | Asymmetric reduction of C=C | Saturated backbone with defined stereochemistry |
| Heptanoate analog with prochiral ketone | Alcohol Dehydrogenase (ADH) | Dynamic kinetic resolution | Chiral alcohol intermediate |
These biocatalytic steps offer significant advantages over purely chemical methods by operating under mild conditions and providing exceptional control over stereochemistry, which is crucial for producing enantiopure compounds.
Biocatalytic Steps in Stereoselective Formation of the (3R)-Configuration
The biosynthesis of this compound is intricately linked to the microbial degradation of monoterpenes, particularly limonene. The stereospecific formation of the (3R)-configuration is a key biocatalytic step within these pathways, primarily observed in microorganisms such as Rhodococcus erythropolis DCL14. This process is not a de novo synthesis but rather a biotransformation of a precursor molecule derived from limonene.
The immediate precursor to this compound has been identified as (4S,7R)-4-isopropenyl-7-methyloxepan-2-one, a seven-membered lactone (a cyclic ester). The formation of the target compound occurs through the stereoselective hydrolysis of this lactone precursor. This reaction involves the ring-opening of the oxepanone ring, a process catalyzed by a specific type of enzyme known as a hydrolase.
In the context of limonene degradation, a "monoterpene epsilon-lactone hydrolase" has been identified as the key enzyme responsible for this transformation . These enzymes exhibit a high degree of stereoselectivity, meaning they preferentially act on one stereoisomer of a substrate to produce a stereochemically defined product.
The biocatalytic step can be summarized as follows:
(4S,7R)-4-isopropenyl-7-methyloxepan-2-one + H₂O → this compound
This enzymatic hydrolysis is a critical step in the metabolic pathway that allows microorganisms to utilize limonene as a carbon and energy source. The degradation of (+)-(4R)-limonene leads to the formation of the (3R) enantiomer of 6-Hydroxy-3-isopropenyl-heptanoate, highlighting the stereospecific nature of the entire enzymatic cascade.
The table below outlines the key components and transformations in the biocatalytic formation of this compound.
| Component | Description |
| Substrate | (4S,7R)-4-isopropenyl-7-methyloxepan-2-one |
| Enzyme Class | Hydrolase |
| Specific Enzyme | Monoterpene epsilon-lactone hydrolase |
| Reaction Type | Hydrolysis (ring-opening) |
| Product | This compound |
| Stereochemistry | The enzyme stereoselectively hydrolyzes the (4S,7R)-lactone to produce the (3R)-hydroxy acid. |
Detailed research into the specific monoterpene epsilon-lactone hydrolase from Rhodococcus erythropolis DCL14 has provided insights into its substrate specificity and stereoselectivity. These enzymes are crucial for the detoxification and metabolism of cyclic terpenes in various microorganisms. The stereochemical outcome of this biocatalytic step is vital for the subsequent enzymatic reactions in the degradation pathway, which are also stereospecific. The high degree of stereoselectivity observed in this transformation underscores the precision of enzymatic catalysis in biological systems.
Advanced Synthetic Methodologies and Stereocontrol in 3r 6 Hydroxy 3 Isopropenyl Heptanoate Synthesis
Asymmetric Total Synthesis Strategies
The construction of the precise stereochemical architecture of (3R)-6-Hydroxy-3-isopropenyl-heptanoate relies on strategies that can effectively control the formation of its chiral centers. Key approaches include leveraging the inherent chirality of natural products, employing asymmetric catalysts, and utilizing elegant tandem reaction sequences.
Chiral Pool Approaches Leveraging Available Stereocenters
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, incorporating their stereocenters into the target molecule. For the synthesis of this compound, a plausible and efficient chiral pool starting material is the monoterpene (S)-(+)-carvone. This approach capitalizes on the existing stereocenter in carvone (B1668592) to establish the desired chirality in the final product.
A potential synthetic pathway could commence with the Baeyer-Villiger oxidation of (S)-(+)-carvone to produce a lactone intermediate. Subsequent stereoselective reduction of the double bond and functional group manipulations would lead to a key chiral alcohol. This alcohol can then undergo a Johnson-Claisen rearrangement, a powerful C-C bond-forming reaction, to construct the main carbon chain of the heptanoate (B1214049) with the desired isopropenyl group. wikipedia.orgmasterorganicchemistry.com The final step would involve the stereoselective introduction of the hydroxyl group at the C6 position, potentially through a hydroboration-oxidation sequence on a precursor with a terminal alkene.
Biocatalysis also presents a compelling chiral pool-based approach. The target molecule, (3R,6R)-6-hydroxy-3-isopropenylheptanoate, is known to be a product of the hydrolysis of (4R,7R)-4-isopropenyl-7-methyloxepan-2-one. organic-chemistry.orgebi.ac.uk This lactone, in turn, can be derived from the microbial degradation of monoterpenes like carvone. A chemoenzymatic strategy could, therefore, involve the large-scale production of this lactone via fermentation, followed by enzymatic hydrolysis to yield the desired product with high stereopurity.
Asymmetric Catalysis for Enantioselective Construction of the (3R)-Center
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from achiral precursors with high enantioselectivity. In the context of synthesizing this compound, a key step would be the enantioselective construction of the (3R)-stereocenter.
One potential strategy involves an asymmetric conjugate addition of an organometallic reagent to a suitable α,β-unsaturated ester. For instance, the addition of an isopropenyl organocuprate to a protected 6-hydroxy-2-heptenoate ester, in the presence of a chiral ligand, could establish the (3R)-center with high enantiomeric excess. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.
Another approach could utilize an asymmetric allylic alkylation reaction. A substrate containing a leaving group at the allylic position could be reacted with a nucleophile in the presence of a transition metal catalyst bearing a chiral ligand. This would allow for the stereoselective formation of the C-C bond at the C3 position, installing the isopropenyl group with the correct (R)-configuration.
While specific examples for the synthesis of this compound using these methods are not extensively documented in publicly available literature, the principles of asymmetric catalysis are well-established and provide a clear framework for the development of such a synthesis.
Tandem Reactions and Cascade Sequences in Complex Aliphatic Synthesis
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The synthesis of a complex aliphatic molecule like this compound can be streamlined through the design of elegant cascade sequences.
A hypothetical tandem reaction for this synthesis could involve a domino Michael addition/aldol (B89426) reaction. An appropriate enolate could be generated and undergo a Michael addition to an acceptor bearing the isopropenyl group. The resulting enolate could then be trapped intramolecularly by an aldehyde functionality to form a cyclic intermediate, which upon workup and further transformations, would yield the desired acyclic product.
Another possibility is a tandem Claisen rearrangement/ene reaction. A carefully designed precursor could undergo a Claisen rearrangement to form the main carbon chain, and a subsequent intramolecular ene reaction could then be triggered to introduce the hydroxyl group at the C6 position with the desired stereochemistry. The success of such a strategy would hinge on the careful design of the starting material to favor the desired reaction pathway and stereochemical outcome.
Modular Synthesis and Fragment Coupling Strategies
A modular or convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This strategy is often more efficient and flexible than a linear synthesis, especially for complex molecules.
Synthesis of the Isopropenyl-Containing Fragment
A key fragment in a modular synthesis of this compound would be a chiral building block containing the isopropenyl group at the C3 position. This fragment could be synthesized using several methods.
One approach would be to start from a chiral aldehyde and perform a Wittig-type olefination to introduce the isopropenyl group. Alternatively, an asymmetric allylation of a suitable ketone could be employed, followed by further functional group manipulations.
The following table outlines a potential synthetic sequence for a key isopropenyl-containing fragment starting from a known chiral building block.
| Step | Reaction | Reagents and Conditions | Product | Key Transformation |
| 1 | Asymmetric Aldol Reaction | Chiral auxiliary-derived enolate, Propanal | Chiral β-hydroxy ketone | Establishment of the C3 stereocenter |
| 2 | Protection of Hydroxyl Group | TBDPSCl, Imidazole, DMF | Protected β-hydroxy ketone | Protection of the secondary alcohol |
| 3 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | Protected alcohol with isopropenyl group | Introduction of the isopropenyl moiety |
| 4 | Deprotection | TBAF, THF | Chiral alcohol with isopropenyl group | Removal of the silyl (B83357) protecting group |
| 5 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Chiral aldehyde with isopropenyl group | Oxidation to the key aldehyde fragment |
Enantioselective Introduction of the Hydroxyl Group and Heptanoate Chain
The second key fragment would be the heptanoate chain with the C6 hydroxyl group. The enantioselective introduction of this hydroxyl group is a critical step. This can be achieved through various asymmetric hydroxylation methods. For instance, the Sharpless asymmetric dihydroxylation of a terminal alkene on a suitable precursor could install the diol with high enantioselectivity. Subsequent selective protection and oxidation would yield the desired C6-hydroxylated fragment.
Once the two key fragments are synthesized, they can be coupled together using standard C-C bond-forming reactions, such as an aldol reaction between the isopropenyl-containing aldehyde and an enolate derived from a protected propionate (B1217596) ester. This would be followed by the final functional group manipulations to reveal the this compound.
The table below illustrates a potential coupling and finalization sequence.
| Step | Reaction | Reagents and Conditions | Product | Key Transformation |
| 1 | Aldol Coupling | LDA, Protected propionate ester, then chiral aldehyde fragment | Coupled β-hydroxy ester | Formation of the main carbon chain |
| 2 | Deoxygenation | Barton-McCombie deoxygenation | Ester with correct stereocenters | Removal of the newly formed hydroxyl |
| 3 | Deprotection | HF-Pyridine | Diol-ester | Removal of silyl protecting groups |
| 4 | Selective Oxidation & Reduction | Acetonide protection, Oxidation, Stereoselective reduction | This compound | Final installation of the C6-hydroxyl |
Convergent Assembly of Key Building Blocks
A convergent synthesis strategy offers significant advantages over a linear approach, particularly for complex molecules like this compound. This methodology involves the independent synthesis of key fragments, or building blocks, of the target molecule, which are then combined in the final stages. This approach is often more efficient and allows for greater flexibility in analog synthesis.
For the synthesis of structurally related compounds, such as certain statin derivatives, a key strategy involves the early introduction of the correct absolute stereochemistry at a crucial carbon center, followed by regioselective chain lengthening. google.com This principle can be applied to the synthesis of this compound. The molecule can be conceptually disconnected into two main building blocks: a stereochemically defined fragment containing the isopropenyl group at the C3 position, and a second fragment that will form the rest of the carbon chain.
A plausible convergent synthesis could involve the preparation of a chiral aldehyde or ketone incorporating the isopropenyl moiety, which would then be coupled with a suitable nucleophile, such as a Grignard or organolithium reagent, to construct the carbon skeleton. The stereochemistry at the C3 position can be established using various asymmetric synthesis techniques, including the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool material. For instance, a related compound, (R)-3-isopropenyl-6-heptenal, can be synthesized from (S)-(+)-carvone, although this process involves an oxidation reaction with hydrogen peroxide which may have industrial safety concerns. google.com
The table below outlines a conceptual convergent synthesis pathway, highlighting the key building blocks and the types of reactions that could be employed for their assembly.
| Building Block 1 (C1-C4 Fragment) | Building Block 2 (C5-C7 Fragment) | Coupling Reaction | Key Stereocontrol Element |
| (R)-3-isopropenylbutanal | 3-halopropanoate derivative | Grignard or Barbier-type reaction | Use of a chiral starting material or asymmetric catalysis to set the C3 stereocenter. |
| Chiral oxazolidinone with isopropenyl group | Acrolein derivative | Aldol condensation | Chiral auxiliary directs the stereoselective formation of the C3 stereocenter. nih.gov |
| (R)-4-penten-2-ol derivative | Orthoester | Johnson-Claisen rearrangement | The stereocenter at C6 is established from a chiral alcohol precursor. |
Derivatization and Analog Synthesis for Mechanistic Research
To investigate the biological activity and understand the mechanism of action of this compound, researchers often synthesize a series of derivatives and analogs. By systematically modifying specific functional groups and structural features, it is possible to probe the interactions of the molecule with its biological target, such as an enzyme or receptor.
Modification of the Hydroxyl Group for Probing Binding Interactions
The hydroxyl group at the C6 position is a key feature of this compound and is likely involved in important binding interactions, such as hydrogen bonding, with its biological target. To explore the role of this functional group, a series of derivatives can be synthesized where the hydroxyl group is modified.
Common derivatization strategies for hydroxyl groups include esterification, etherification, and oxidation. researchgate.net For example, converting the hydroxyl group to an acetate (B1210297) ester would eliminate its hydrogen bond donating ability while maintaining a degree of polarity. Conversely, converting it to a methyl ether would also remove the hydrogen bond donating capacity but would result in a less polar derivative. The synthesis of these derivatives allows for a systematic investigation into the importance of the hydroxyl group for biological activity.
The table below summarizes various modifications of the hydroxyl group and the potential insights that can be gained from studying the resulting derivatives.
| Modification | Reagent | Potential Effect on Binding | Information Gained |
| Esterification (e.g., acetate) | Acetic anhydride, acetyl chloride | Removes H-bond donor ability, introduces steric bulk. | Importance of hydrogen bond donation from the hydroxyl group. |
| Etherification (e.g., methyl ether) | Methyl iodide, dimethyl sulfate | Removes H-bond donor and acceptor ability, increases lipophilicity. | Role of the hydroxyl group as a hydrogen bond acceptor and its impact on polarity. |
| Oxidation to ketone | PCC, Swern oxidation | Converts H-bond donor to an acceptor, changes geometry at C6. | Importance of the hydrogen bond donating ability and the specific stereochemistry at C6. |
| Inversion of stereochemistry | Mitsunobu reaction | Changes the spatial orientation of the hydroxyl group. | Probes the stereospecificity of the binding pocket. |
Structural Variations of the Isopropenyl Moiety to Explore Biological Specificity
The isopropenyl group at the C3 position is another important structural feature of this compound. Its size, shape, and electronic properties can all influence how the molecule interacts with its biological target. To investigate the biological specificity associated with this moiety, a series of analogs with variations in the isopropenyl group can be synthesized.
For example, the isopropenyl group could be replaced with other alkyl or alkenyl groups of varying sizes, such as an ethyl, propyl, or vinyl group. Hydrogenating the isopropenyl group to an isopropyl group would provide insight into the importance of the double bond for activity. Furthermore, replacing the isopropenyl group with a cyclopropyl (B3062369) group would create a more rigid analog, which can help to probe the conformational requirements of the binding site.
The following table outlines potential structural variations of the isopropenyl moiety and their utility in mechanistic research.
| Analog | Modification | Rationale for Synthesis | Potential Impact on Biological Specificity |
| Isopropyl analog | Hydrogenation of the isopropenyl group | To determine the importance of the double bond for activity. | May decrease or abolish activity if the pi-system is involved in binding. |
| Ethyl or Propyl analog | Replacement of the isopropenyl group | To probe the size tolerance of the binding pocket. | Activity may be retained or enhanced if a larger or smaller group is preferred. |
| Cyclopropyl analog | Replacement with a cyclopropyl ring | To introduce conformational rigidity. | Can help to define the bioactive conformation of the molecule. |
| Phenyl analog | Replacement with a phenyl group | To explore the potential for aromatic interactions. | May lead to enhanced binding through pi-stacking or other aromatic interactions. |
Chain Length Modifications and Their Impact on Enzymatic Recognition
The length of the heptanoate chain in this compound is another critical determinant of its biological activity, particularly if it is a substrate or inhibitor of an enzyme. Modifying the chain length by adding or removing methylene (B1212753) units can provide valuable information about the size and shape of the enzyme's active site.
Analogs with shorter or longer carbon chains can be synthesized to systematically probe the boundaries of the binding pocket. For instance, a hexanoate (B1226103) or octanoate (B1194180) analog could be prepared to determine if the enzyme's active site has a strict requirement for a seven-carbon chain. These modifications can impact how the molecule positions itself within the active site, thereby affecting its recognition and processing by the enzyme.
The table below illustrates how chain length modifications can be used to study enzymatic recognition.
| Analog | Chain Length Modification | Synthetic Strategy | Impact on Enzymatic Recognition |
| (3R)-6-Hydroxy-3-isopropenyl-hexanoate | Shortened by one methylene unit | Use of a shorter starting material in the convergent synthesis. | May result in weaker binding or a lack of activity if the full chain length is required for optimal interactions. |
| (3R)-6-Hydroxy-3-isopropenyl-octanoate | Lengthened by one methylene unit | Use of a longer starting material in the convergent synthesis. | May lead to steric clashes within the active site, resulting in reduced or no activity. |
| (3R)-6-Hydroxy-3-isopropenyl-nonanoate | Lengthened by two methylene units | Iterative chain extension methodologies. | Likely to be a poor substrate or inhibitor due to significant steric hindrance. |
Mechanistic Studies of Biological Interactions and Enantiospecificity Non Human Systems
Investigation of Enzyme-Substrate Interactions
Detailed research on the broad interaction of (3R)-6-Hydroxy-3-isopropenyl-heptanoate with a variety of purified enzymes from microbial or plant sources is not extensively documented.
Binding Affinity and Kinetics with Purified Enzymes from Microbial or Plant Sources
Specific binding affinity (K_m) and kinetic (V_max) data for this compound with purified enzymes are not readily found in current scientific literature. However, related enzymatic activity has been noted. For instance, a monoterpene ε-lactone hydrolase from the bacterium Rhodococcus erythropolis DCL14 has been identified to catalyze the ring-opening of lactones that are structurally related to this compound. ebi.ac.uk This hydrolysis is a key step in the degradation pathway of monoterpenes like carvone (B1668592) and menthol. ebi.ac.uk The product of the hydrolysis of (4R,7R)-4-isopropenyl-7-methyloxepan-2-one is (3R,6R)-6-hydroxy-3-isopropenylheptanoate, a stereoisomer of the subject compound. ebi.ac.uk
In the broader context of limonene (B3431351) and pinene degradation pathways, the related compound (3R)-3-Isopropenyl-6-oxoheptanoate is known to undergo a reaction involving ATP and Coenzyme A, suggesting enzymatic activity by a ligase or synthetase. h-its.org
Elucidation of Active Site Conformational Changes Upon Ligand Binding
There are no specific studies available that detail the conformational changes within an enzyme's active site upon the binding of this compound. General studies on enzyme mechanics have shown that mutations distant from the active site can alter the conformational dynamics and ligand binding properties of an enzyme. nih.gov For example, in studies with RNase A, a single mutation more than 10 Å away from the active site led to significant changes in the dynamics of the enzyme upon ligand binding, affecting ligand positioning. nih.gov Such principles of allosteric effects and changes in active site loop conformations are fundamental to enzyme function but have not been specifically applied to interactions with this compound. nih.gov
Stereospecificity of Enzymatic Transformations Involving the (3R)-Configuration
The stereospecificity of enzymes is a critical aspect of their function. While the (3R) configuration is noted in the context of the limonene degradation pathway, specific studies focusing on the enzymatic preference for this stereoisomer are scarce. kegg.jph-its.org The aforementioned monoterpene ε-lactone hydrolase from Rhodococcus erythropolis DCL14 was found to not be stereoselective in its conversion of various methyl-2-oxo-oxepanone enantiomers. ebi.ac.uk This lack of stereoselectivity in a related process suggests that enzymatic interactions in this pathway may vary in their stereochemical requirements.
Molecular Mechanisms of Action in Non-Human Biological Models
Impact on Specific Cellular Pathways in Microorganisms (e.g., Fungi, Bacteria)
The primary known role of this compound in microorganisms is as an intermediate in the degradation of limonene. kegg.jp Its involvement is part of a metabolic pathway designed to break down this monoterpene. There is no available research to suggest it has a broader impact on other cellular pathways in a wide range of fungi or bacteria. The pathway information indicates its formation and subsequent conversion, but not its function as a signaling molecule or metabolic disruptor outside of this specific catabolic route.
Interference with Plant Defense Mechanisms or Growth Regulators
Currently, there is no scientific evidence to indicate that this compound interferes with plant defense mechanisms or acts as a plant growth regulator. Research has not explored the effect of this compound on plant systems.
Interaction with Isolated Receptors or Protein Targets (In Vitro Studies)
Detailed in vitro studies on the direct interaction of this compound with specific isolated non-human receptors or protein targets are not extensively documented in publicly available scientific literature. Research has predominantly focused on the enzymatic synthesis of this compound rather than its subsequent biological activities.
The most relevant protein interaction identified is with the enzyme responsible for its formation: a monoterpene ε-lactone hydrolase (MLH) from the bacterium Rhodococcus erythropolis DCL14. This enzyme catalyzes the hydrolysis of the corresponding lactone, (4R,7R)-4-isopropenyl-7-methyloxepan-2-one, to yield (3R,6R)-6-hydroxy-3-isopropenylheptanoate. ebi.ac.uk
The MLH from R. erythropolis is a monomeric enzyme with a molecular weight of 31 kDa. It exhibits maximal activity at a pH of 9.5 and a temperature of 30°C. ebi.ac.uk While the kinetic parameters of the hydrolysis reaction leading to the formation of this compound have been studied, data on the potential for the product to act as an inhibitor or modulator of the enzyme itself (product inhibition) are not available.
The following table summarizes the known characteristics of the monoterpene ε-lactone hydrolase from Rhodococcus erythropolis DCL14.
| Property | Value |
| Enzyme | Monoterpene ε-lactone hydrolase (MLH) |
| Source Organism | Rhodococcus erythropolis DCL14 |
| Molecular Weight | 31 kDa |
| Optimal pH | 9.5 |
| Optimal Temperature | 30°C |
| Substrate Example | (4R,7R)-4-isopropenyl-7-methyloxepan-2-one |
| Product | (3R,6R)-6-hydroxy-3-isopropenylheptanoate |
This table presents data on the enzyme that produces this compound, as direct in vitro interaction studies with the compound itself are not widely available.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Specific structure-activity relationship (SAR) studies for this compound and its analogs concerning their effects on non-human enzymatic activity are not well-documented. However, general principles can be inferred from the substrate specificity of the producing enzyme, the monoterpene ε-lactone hydrolase (MLH).
The biological effect most closely associated with this compound is its formation by the MLH enzyme. The enzyme demonstrates activity on a range of monoterpene lactones, suggesting that certain structural features are tolerated. For instance, the enzyme is active on lactones derived from both (4R)-dihydrocarvone and menthone, which possess different substitution patterns on the carbon ring. ebi.ac.uk This implies that the enzyme's active site can accommodate variations in the alkyl substitution of the lactone ring.
However, the precise impact of modifications to the isopropenyl group or the length of the carbon chain of the resulting hydroxy acid on its potential interactions with other biological targets has not been systematically investigated.
A pharmacophore model for inhibitors of the monoterpene ε-lactone hydrolase or other enzymes that might interact with this compound has not been explicitly defined in the literature. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.
Based on the structure of this compound, a hypothetical pharmacophore for interaction with a target protein might include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor/negatively charged group (the carboxylate).
A hydrophobic feature (the isopropenyl group and the alkyl backbone).
The spatial arrangement of these features would be critical for specific binding to a protein target. Without experimental data on its interactions, any proposed pharmacophore remains speculative.
Chirality plays a pivotal role in the specificity of biological interactions. This compound possesses two chiral centers at the C3 and C6 positions.
An important finding regarding the chirality of related compounds comes from studies of the monoterpene ε-lactone hydrolase from Rhodococcus erythropolis. This enzyme was found to convert both enantiomers of 4-, 5-, 6-, and 7-methyl-2-oxo-oxepanone at equal rates. ebi.ac.uk This suggests that for these particular substrates, the enzyme is not stereoselective.
This lack of stereoselectivity in the producing enzyme is a significant observation. It implies that the active site of this particular bacterial hydrolase can accommodate different stereochemical arrangements of the substituent on the lactone ring. However, this does not mean that this compound itself will not be subject to stereospecific recognition by other enzymes or receptors in non-human systems. It is common for different enzymes in a metabolic pathway or different protein targets to exhibit varying degrees of stereoselectivity.
The table below summarizes the stereoisomers related to the compound of interest.
| Compound Name | Stereochemistry |
| This compound | (3R) configuration |
| (3S,6R)-6-hydroxy-3-isopropenylheptanoate | (3S, 6R) configuration |
| (3R,6R)-6-hydroxy-3-isopropenylheptanoate | (3R, 6R) configuration |
This table highlights the specific stereochemistry of the title compound and related stereoisomers mentioned in scientific literature.
Advanced Analytical and Spectroscopic Methodologies for Research Purity and Structural Integrity
Chromatographic Techniques for High-Purity Isolation in Research
Chromatography is a cornerstone for the separation and purification of individual compounds from complex mixtures. For a molecule like (3R)-6-Hydroxy-3-isopropenyl-heptanoate, which may be synthesized or isolated alongside stereoisomers and related byproducts, high-resolution chromatographic techniques are indispensable.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating specific compounds in quantities sufficient for further research. mdpi.com It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to purify milligrams to grams of a target compound. mdpi.comiipseries.org For terpenoid derivatives, both normal-phase and reversed-phase chromatography can be employed. nih.gov Given the hydroxyl and ester functionalities of this compound, reversed-phase HPLC using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common approach. The separation is based on the differential partitioning of the compound and its impurities between the mobile and stationary phases. iipseries.org The collection of fractions corresponding to the desired peak allows for the isolation of the compound with high purity, often exceeding 95%. mdpi.com
Table 1: Illustrative Preparative HPLC Parameters for Terpenoid Lactone Purification
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18, 250 x 20 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: Water; B: Acetonitrile | Gradient elution to resolve compounds with varying polarities. |
| Gradient | 50% B to 95% B over 30 min | To elute the target compound while separating it from more polar and less polar impurities. |
| Flow Rate | 10-20 mL/min | Appropriate for preparative scale to process larger sample volumes. mdpi.com |
| Detection | UV at 210 nm | Detection of the ester carbonyl chromophore. |
| Injection Volume | 0.5 - 5 mL | Allows for a larger load of the crude sample for purification. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. researchgate.net For this compound, analysis typically requires derivatization of the hydroxyl group, for instance, through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and thermal stability. nrel.gov
In trace analysis, GC-MS operating in Selected Ion Monitoring (SIM) mode can achieve very low detection limits, making it possible to quantify minute impurities in a purified sample. nih.govacs.org For metabolite profiling, a full scan mode is used to acquire mass spectra of all eluting compounds, which are then identified by comparing their fragmentation patterns to spectral libraries. nih.govnih.gov This is crucial in biosynthetic studies to identify precursors and related metabolites of this compound. The use of high-resolution capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), provides excellent separation of closely related terpenoids. hpst.czkimst.or.kr
Table 2: Typical GC-MS Parameters for Derivatized Hydroxy-Terpenoid Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | DB-5ms UI, 30 m x 0.25 mm, 0.25 µm | Provides good resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry analytes through the column. nih.gov |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov |
| Oven Program | 60 °C (2 min), ramp 10 °C/min to 280 °C (5 min) | Temperature gradient to separate compounds based on boiling points. nih.gov |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. researchgate.net |
| Mass Range | 40-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
Chiral Analysis Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (e.e.), is critical. This confirms the stereochemical outcome of a synthesis or the natural configuration of an isolated product.
Direct chiral separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com For both HPLC and GC, CSPs are often based on derivatives of cyclodextrins, polysaccharides, or amino acids. gcms.czresearchgate.net
Chiral GC is particularly effective for volatile enantiomers. Columns with derivatized cyclodextrin (B1172386) phases are commonly used to resolve terpenoid enantiomers. nih.govnih.gov Chiral HPLC offers a wider range of CSPs suitable for various compound classes, including the non-volatile esters and alcohols. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and can often provide baseline separation of the enantiomers of chiral lactones and alcohols. rsc.org
Table 3: Examples of Chiral Stationary Phases for Stereoisomer Resolution
| Technique | Chiral Stationary Phase (CSP) | Typical Application |
|---|---|---|
| Chiral GC | 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Separation of volatile chiral terpenes and their derivatives. nih.gov |
| Chiral GC | Chirasil-Dex | General-purpose for resolving a wide variety of enantiomers. |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for resolving enantiomers of alcohols, esters, and lactones. |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to cellulose-based phases for difficult separations. |
An alternative to direct chiral separation is an indirect method where the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA), also known as a chiral auxiliary. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. pharmacy180.com Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography, such as conventional HPLC or GC. pharmacy180.comnih.gov
For this compound, the secondary alcohol group is an ideal site for derivatization. Reaction with a chiral acid chloride, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), forms diastereomeric esters. nih.gov After separation by HPLC, the individual diastereomers can be collected, and the chiral auxiliary can be chemically cleaved to yield the pure, separated enantiomers of the original compound.
Table 4: Common Chiral Derivatizing Agents (CDAs) for Alcohols
| Chiral Derivatizing Agent | Resulting Diastereomer | Analytical Benefit |
|---|---|---|
| (R)-(-)-Moshers's acid chloride | MTPA esters | Diastereomers separable by standard HPLC; also used for AC determination by NMR. |
| (1S)-(-)-Camphanic acid chloride | Camphanate esters | Often forms crystalline derivatives, aiding in separation and X-ray analysis. |
| (S)-(+)-O-Acetylmandelic acid | Mandelate esters | Provides good separation for many primary and secondary alcohols. |
| (-)-Camphorsultam dichlorophthalic acid (CSDP acid) | CSDP esters | Powerful resolving agent for challenging alcohol separations via HPLC. nih.gov |
Spectroscopic Characterization for Complex Structural Confirmation in Research
Following isolation and purification, spectroscopic methods are employed to provide unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structures.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see characteristic signals for the isopropenyl group, the methine proton adjacent to the hydroxyl group, and the various methylene (B1212753) and methyl protons of the heptanoate (B1214049) chain.
¹³C NMR reveals the number of chemically distinct carbon atoms. researchgate.net The spectrum would show signals for the ester carbonyl carbon, the olefinic carbons of the isopropenyl group, the carbon bearing the hydroxyl group, and the aliphatic carbons of the main chain. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and alkene (C=C and =C-H stretches) groups. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to determine the elemental formula of the compound with high confidence. mdpi.com
Table 5: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Structural Interpretation |
|---|---|---|---|
| FTIR | O-H stretch | Broad band at ~3400 cm⁻¹ | Hydroxyl group |
| FTIR | C=O stretch | Strong, sharp band at ~1735 cm⁻¹ | Ester carbonyl group |
| FTIR | C=C stretch | Band at ~1645 cm⁻¹ | Isopropenyl double bond |
| ¹H NMR | -CH(OH)- | Multiplet at ~3.6-3.8 ppm | Proton on carbon bearing hydroxyl group |
| ¹H NMR | =CH₂ | Two signals at ~4.7-4.9 ppm | Vinylic protons of the isopropenyl group |
| ¹³C NMR | C=O | Signal at ~170-175 ppm | Ester carbonyl carbon mdpi.com |
| ¹³C NMR | C=C | Signals at ~145 ppm (quaternary) and ~112 ppm (methylene) | Carbons of the isopropenyl group mdpi.com |
| HRMS | [M+H]⁺ | Precise m/z value | Confirms the elemental formula (e.g., C₁₀H₁₉O₃⁺) |
Advanced NMR Techniques (2D-NMR, NOESY) for Complete Structure and Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For a molecule with multiple chiral centers and complex proton environments like this compound, one-dimensional (1D) NMR spectra often exhibit significant signal overlap, making unambiguous assignment challenging. Two-dimensional (2D) NMR techniques are indispensable for resolving these complexities.
Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another through bonds. In this compound, COSY would be instrumental in tracing the heptanoate backbone, connecting the protons from the C-2 methylene group to the C-6 methine proton.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.
Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly valuable for identifying quaternary carbons, such as the C-1 carboxyl carbon and the isopropenyl C-3', and for connecting different spin systems. For instance, HMBC correlations would be expected between the isopropenyl methyl protons and the C-3 carbon of the main chain.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY is crucial for elucidating the relative stereochemistry of the C-3 and C-6 chiral centers. Spatial correlations observed in the NOESY spectrum can help to define the orientation of the isopropenyl group relative to the substituents on the main chain.
While specific, detailed 2D-NMR data for this compound is not widely published, the general principles of these techniques allow for a theoretical assignment of the expected correlations, which would be essential for its structural confirmation.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition.
A study by Wright et al. (2013) using a stable-isotope mass spectrometry-based metabolic footprinting approach identified a compound with the empirical formula C10H18O3. The observed exact mass was 185.11855 [M-H]⁻, which corresponds to the deprotonated form of this compound. This high mass accuracy is critical for distinguishing between isomers and confirming the molecular formula.
In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. The fragmentation pattern of monoterpene alcohols often involves characteristic losses. For this compound, common fragmentation pathways would likely include:
Loss of water (H₂O): A neutral loss of 18 Da is a hallmark of alcohols.
Cleavage adjacent to the hydroxyl group (alpha-cleavage): This would lead to the formation of stable carbocations.
Loss of the isopropenyl group.
Cleavage of the ester functionality.
Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the presence of the key functional groups.
| Technique | Information Provided | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Confirms the elemental composition of C10H18O3. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern | Provides structural information by identifying characteristic neutral losses and fragment ions. |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.
For a molecule like this compound, which possesses two stereocenters (at C-3 and C-6), VCD can provide the definitive assignment of the (3R) and (6R) configurations. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be unambiguously determined.
The process typically involves:
Conformational Search: Identifying the low-energy conformations of the molecule using computational methods.
VCD Spectra Calculation: Calculating the theoretical VCD spectrum for each stable conformer of each possible stereoisomer.
Spectral Comparison: Comparing the Boltzmann-averaged theoretical spectra with the experimental VCD spectrum. A good match between the experimental and a specific calculated spectrum confirms the absolute configuration.
Ecological Roles and Non Human Biological Significance of 3r 6 Hydroxy 3 Isopropenyl Heptanoate
Role in Microbial Communication or Defense Mechanisms
There is no direct evidence to suggest that (3R)-6-Hydroxy-3-isopropenyl-heptanoate plays a role in microbial communication or possesses inherent defense mechanisms.
A thorough search of scientific databases yields no studies investigating the modulation of quorum sensing in bacterial systems by this compound. Quorum sensing is a mechanism of bacterial cell-to-cell communication that relies on the production and detection of signaling molecules called autoinducers. nih.govresearchgate.net While some natural compounds, including those derived from plants, have been shown to interfere with these pathways, the specific activity of this heptanoate (B1214049) derivative has not been a subject of research. nih.govpsu.edugoogle.com
There are no available studies that have tested the antifungal or antibacterial properties of this compound against phytopathogens. While monoterpenes and their derivatives are known to exhibit a wide range of antimicrobial activities, the specific contribution of this intermediate has not been elucidated. asm.orgnih.gov Research has shown that various fatty acids and their derivatives can possess antimicrobial properties, but the activity is highly dependent on factors such as chain length and functional groups. nih.gov The genus Rhodococcus, which is known to produce this compound during metabolism, is also a source of other bioactive compounds with antimicrobial potential. mdpi.comjmb.or.krnih.gov
Plant-Microbe or Plant-Insect Interactions
Direct involvement of this compound in plant-microbe or plant-insect interactions has not been documented.
There is no evidence to suggest that this compound is a component of plant volatile organic compound (VOC) emissions. Consequently, no research has been conducted on its potential properties as an attractant or repellent for insects. Plants produce a diverse array of VOCs, including many monoterpene derivatives, that play crucial roles in attracting pollinators and defending against herbivores. nih.gov However, as this compound is a product of microbial metabolism of plant-derived compounds, it is not itself considered a plant VOC. asm.orgfrontiersin.org
The scientific literature contains no information on the potential contribution of this compound to allelopathic effects or symbiotic relationships. Allelopathy refers to the chemical inhibition of one plant by another, and various plant secondary metabolites, including some monoterpenes, have been implicated in this phenomenon. nih.govresearchgate.net Given that this compound is a microbial metabolite, its direct role in plant-plant interactions has not been explored.
Biochemical Function in Producing Organisms
The primary and only well-documented biochemical function of this compound is as an intermediate in the microbial degradation of monocyclic monoterpenes. Specifically, it is a product of the hydrolysis of (4R,7R)-4-isopropenyl-7-methyloxepan-2-one, a lactone formed during the breakdown of monoterpenes like carvone (B1668592) and limonene (B3431351) by the bacterium Rhodococcus erythropolis DCL14. nih.govebi.ac.uk
In the metabolic pathway of (4R)-limonene degradation by R. erythropolis DCL14, the process involves a series of enzymatic reactions. The monoterpene is first converted through several steps to a lactone, which is then hydrolyzed by a monoterpene ε-lactone hydrolase to form this compound. asm.orgnih.govebi.ac.uk This compound is then further metabolized, likely through a β-oxidation-like pathway, to provide carbon and energy for the bacterium. nih.govnih.gov
Table of Research Findings on the Biochemical Context of this compound
| Precursor Compound | Producing Organism | Metabolic Pathway | Biochemical Function of this compound |
| (4R)-Limonene | Rhodococcus erythropolis DCL14 | Monoterpene Degradation | Intermediate |
| (4R)-Dihydrocarvone | Rhodococcus erythropolis DCL14 | Monoterpene Degradation | Intermediate |
Metabolic Sink or Storage Compound within the Biosynthetic Pathway
This compound is primarily recognized for its role as a metabolic intermediate in the catabolism of (4R)-limonene by the bacterium Rhodococcus erythropolis DCL14. nih.govnih.govasm.org This bacterium, isolated from freshwater sediment, possesses a novel enzymatic pathway that allows it to utilize limonene, a widespread plant-derived monoterpene, as a sole source of carbon and energy. nih.govasm.org
The formation of this compound occurs through a series of enzymatic reactions. The pathway is initiated by the epoxidation of (4R)-limonene at the 1,2-double bond, followed by hydrolysis to a diol. Subsequent oxidation and a Baeyer-Villiger monooxygenase-catalyzed reaction lead to the formation of a lactone, (4R,7R)-4-isopropenyl-7-methyloxepan-2-one. The hydrolysis of this lactone, catalyzed by a specific monoterpene ε-lactone hydrolase (MLH), yields this compound. nih.govasm.org
Current research characterizes this compound as a transient intermediate rather than a metabolic sink or a storage compound. In the metabolic context of R. erythropolis, a metabolic sink would typically imply an end-product of a pathway that is not further metabolized, or a compound that is shunted away from the central metabolism for other purposes. A storage compound would be accumulated in significant quantities to be utilized at a later time. There is no evidence to suggest that this compound fulfills either of these roles. Instead, it is promptly channeled into the next step of the degradation pathway. The presence of high levels of isocitrate lyase activity in limonene-grown cells of R. erythropolis DCL14 suggests that this compound is further catabolized through the β-oxidation pathway to generate acetyl-CoA, which can then enter the central metabolism for energy production and biosynthesis. nih.govasm.org
The metabolic pathway involving this compound is a clear example of how microorganisms evolve to utilize abundant natural products for their survival and growth. The efficient conversion of this intermediate into central metabolites underscores its role as a waypoint in a catabolic cascade, not a terminal or storage molecule.
Table 1: Key Enzymes and Intermediates in the Formation of this compound in Rhodococcus erythropolis DCL14
| Precursor | Enzyme | Intermediate/Product |
| (4R)-Limonene | Limonene 1,2-monooxygenase | (1S,2S,4R)-Limonene-1,2-epoxide |
| (1S,2S,4R)-Limonene-1,2-epoxide | Limonene-1,2-epoxide hydrolase | (1S,2S,4R)-Limonene-1,2-diol |
| (1S,2S,4R)-Limonene-1,2-diol | Limonene-1,2-diol dehydrogenase | (1S,4R)-1-Hydroxy-2-oxolimonene |
| (1S,4R)-1-Hydroxy-2-oxolimonene | 1-Hydroxy-2-oxolimonene 1,2-monooxygenase | (4R,7R)-4-Isopropenyl-7-methyloxepan-2-one |
| (4R,7R)-4-Isopropenyl-7-methyloxepan-2-one | Monoterpene ε-lactone hydrolase (MLH) | This compound |
Regulatory Role in Specific Physiological Processes of the Source Organism
Currently, there is no direct scientific evidence to suggest that this compound itself has a regulatory role in the physiological processes of Rhodococcus erythropolis DCL14. The regulation of the limonene degradation pathway in this bacterium appears to be controlled at the level of enzyme induction by the initial substrates.
Studies have shown that the enzymes involved in this pathway, including the monoterpene ε-lactone hydrolase that produces this compound, are inducible. asm.org This means their synthesis is significantly increased when the bacterium is grown in the presence of limonene or other related monoterpenes. nih.govasm.org This is a common and efficient regulatory mechanism in bacteria, ensuring that the metabolic machinery to degrade a specific compound is only produced when that compound is available in the environment. This prevents the wasteful expenditure of cellular resources.
The induction of the limonene degradation pathway is a response to the presence of the monoterpene substrates rather than the intermediate this compound. Respiration experiments with R. erythropolis DCL14 have demonstrated that cells grown on limonene readily oxidize various intermediates of the pathway, indicating that the entire enzymatic cascade is upregulated. nih.gov
While some metabolic intermediates in other bacterial pathways are known to act as allosteric regulators of enzymes or as signaling molecules in gene regulation, no such role has been attributed to this compound in the existing literature. Its significance appears to be confined to its role as a substrate in a catabolic pathway that provides the organism with a competitive advantage in environments rich in plant-derived terpenes.
Table 2: Induction of Monoterpene ε-lactone Hydrolase (MLH) Activity in Rhodococcus erythropolis DCL14 by Various Carbon Sources
| Carbon Source | Specific Activity (nmol/min/mg of protein) | Fold Induction |
| Succinate | 0.8 | 1 |
| Ethanol | 7.5 | 9.4 |
| Cyclohexanol | 65 | 81 |
| (4R)-Limonene | 640 | 800 |
| (S)-Carvone | 320 | 400 |
Data represents the inducibility of the enzyme responsible for the formation of this compound, highlighting that induction is triggered by the initial monoterpene substrates.
Biotechnological Applications and Research Tool Development
Potential as a Biochemical Probe for Enzyme Studies
The utility of a molecule as a biochemical probe is dependent on its specific interaction with enzymes or other biological macromolecules. Such probes are invaluable for elucidating enzymatic mechanisms, mapping active sites, and visualizing cellular processes.
Currently, there is no published research specifically detailing the use of (3R)-6-Hydroxy-3-isopropenyl-heptanoate as a substrate analog to investigate enzyme reaction mechanisms. However, the principle of using substrate analogs is a cornerstone of enzymology. A substrate analog is a molecule that structurally resembles the natural substrate of an enzyme but is not converted into the product. By binding to the enzyme's active site, it can act as a competitive inhibitor, allowing researchers to study the enzyme's binding affinity and the structural requirements for catalysis.
For this compound, its precursor in the known metabolic pathway is the lactone (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone. It is conceivable that chemically modified, non-hydrolyzable versions of this lactone could serve as probes for the monoterpene ε-lactone hydrolase that produces the heptanoate (B1214049). Such studies would be crucial in understanding the catalytic mechanism of this class of enzymes.
There is no available scientific literature on the development of fluorescently tagged probes derived from this compound for cellular imaging. The development of such a probe would involve chemically attaching a fluorophore to the heptanoate molecule without significantly altering its interaction with its target enzyme or transporter proteins.
In principle, a fluorescently tagged version of this compound could be used to visualize its uptake and localization within microbial cells, such as Rhodococcus erythropolis, that are known to metabolize it. This could provide insights into the spatial organization of the monoterpene degradation pathway within the cell. The design of such probes often involves a linker arm to separate the fluorophore from the core molecule to minimize steric hindrance.
Biosynthetic Engineering for Enhanced Production in Research Contexts
While specific research on enhancing the production of this compound is not documented, the principles of biosynthetic engineering are well-established and can be discussed in the context of a related, high-value chemical, 3-hydroxypropionic acid (3-HP). The strategies employed for 3-HP serve as a blueprint for how one might approach the overproduction of other bio-based chemicals.
The production of a target molecule in a microbial host can be significantly enhanced by genetically modifying the organism. This typically involves the overexpression of genes encoding the key enzymes in the biosynthetic pathway. For instance, in the production of 3-HP, microbial hosts like Escherichia coli and Klebsiella pneumoniae have been engineered to express genes for enzymes such as glycerol (B35011) dehydratase and aldehyde dehydrogenase.
To enhance the production of this compound, a similar approach could be taken. This would involve identifying and overexpressing the genes for the enzymes in the monoterpene degradation pathway leading to this compound in a suitable microbial host. The table below illustrates common microbial hosts and the genetic modifications used for the production of the related compound, 3-HP, which exemplifies the general strategy.
| Microbial Host | Key Genetic Modifications for 3-HP Production |
| Escherichia coli | Overexpression of glycerol dehydratase (dhaB) and aldehyde dehydrogenase (aldH) |
| Klebsiella pneumoniae | Overexpression of endogenous aldehyde dehydrogenase |
| Saccharomyces cerevisiae | Introduction of pathways for 3-HP synthesis from glycerol or other carbon sources |
| Pseudomonas denitrificans | Engineering of glycerol utilization and 3-HP synthesis pathways |
This table presents examples for the production of 3-hydroxypropionic acid (3-HP) to illustrate the general principles of genetic manipulation, as specific data for this compound is not available.
Optimizing fermentation conditions is a critical step in maximizing the yield of a target compound. This involves adjusting parameters such as temperature, pH, nutrient composition, and aeration to create the ideal environment for the microbial host to grow and produce the desired molecule. Fed-batch fermentation is a commonly used strategy to maintain low substrate concentrations, which can prevent the formation of by-products and reduce substrate inhibition.
For the production of this compound, the fermentation would need to be optimized for the specific microbial host and the monoterpene substrate. The following table shows optimized fermentation parameters for achieving high titers of 3-HP, demonstrating the types of conditions that would be considered.
| Parameter | Optimized Condition for 3-HP Production |
| Temperature | 30-37 °C |
| pH | Maintained between 6.0 and 7.0 |
| Carbon Source | Glycerol or Glucose |
| Feeding Strategy | Fed-batch to control substrate concentration |
| Aeration | Controlled dissolved oxygen levels |
This table illustrates optimized fermentation conditions for the production of 3-hydroxypropionic acid (3-HP) as a representative example, given the lack of specific data for this compound.
Role in the Development of Environmentally Sustainable Biocatalysts
The primary significance of this compound in current research lies in its position within a natural, sustainable biocatalytic system. It is a key intermediate in the degradation of monoterpenes by the bacterium Rhodococcus erythropolis DCL14. scilit.com Monoterpenes are abundant, renewable components of plant essential oils. The microbial pathways that break down these compounds are a source of novel enzymes that can be harnessed for green chemistry applications.
The formation of this compound is catalyzed by a monoterpene ε-lactone hydrolase (MLH). This enzyme hydrolyzes the lactone ring of (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, which is formed from the oxidation of monoterpenes like carvone (B1668592) and menthol. The study of this enzyme and its product provides valuable insights into the biocatalytic conversion of plant biomass into other useful chemicals.
The MLH from Rhodococcus erythropolis DCL14 is of particular interest because it is part of a metabolic pathway that can process various monoterpenes. scilit.com This makes it a potential candidate for use in biorefineries, where renewable feedstocks are converted into a range of products. By understanding the function of enzymes like MLH and the structure of their products like this compound, scientists can design new biocatalytic processes that are more environmentally friendly than traditional chemical synthesis.
Application in Stereoselective Synthesis of Fine Chemicals (Non-Pharmaceutical)
The chiral hydroxy ester, this compound, represents a class of versatile building blocks whose stereocenters can be strategically employed in the synthesis of complex, high-value molecules outside of the pharmaceutical industry. While specific, large-scale industrial applications of this exact compound in non-pharmaceutical fine chemicals are not widely documented in publicly available literature, its structural motifs—a chiral secondary alcohol and a vinylic group—are highly valuable for the synthesis of certain non-pharmaceutical products, most notably insect pheromones.
Insect pheromones are semiochemicals used for environmentally friendly pest management strategies, such as mating disruption. nih.gov Many of these complex natural products are chiral and feature methyl-branched structures and specific olefin geometries, requiring highly stereoselective synthetic routes for their production. rsc.org The synthesis of such compounds often relies on the use of chiral precursors to install the correct stereochemistry, which is crucial for their biological activity.
The isopropenyl group and the hydroxyl group on the heptanoate backbone of this compound make it a potential precursor for the synthesis of various insect pheromones. For instance, through a series of well-established chemical transformations such as ozonolysis, Wittig reactions, or cross-metathesis, the isopropenyl unit and the main carbon chain can be modified to construct the carbon skeletons of specific pheromones. nih.gov The stereocenter at the 3-position and the hydroxyl group at the 6-position can be used to control the final stereochemistry of the target molecule.
The production of such chiral building blocks can be achieved through biocatalysis. For example, the related compound (3R,6R)-6-hydroxy-3-isopropenylheptanoate is known to be a product of the hydrolysis of (4R,7R)-4-isopropenyl-7-methyloxepan-2-one by a monoterpene epsilon-lactone hydrolase found in Rhodococcus erythropolis. ebi.ac.uk This enzymatic route highlights the potential for producing optically active hydroxy esters through microbial or isolated enzyme processes, which are often preferred for their high selectivity and green credentials.
Use as a Chiral Building Block in Industrial Chemical Processes
In industrial chemical processes, the demand for enantiomerically pure compounds is significant, as the biological or material properties of a substance are often dictated by its stereochemistry. Chiral building blocks, or "chiral synthons," are fundamental components in the multi-step synthesis of these complex target molecules. This compound, with its defined stereochemistry at the C3 position, serves as a valuable, albeit specialized, chiral building block.
The utility of a chiral building block is determined by the strategic value of its functional groups for further chemical modification. In the case of this compound, it offers several reaction sites:
The ester group can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol.
The secondary hydroxyl group can be oxidized to a ketone or used as a handle for ether or ester formation. Its chirality is key to inducing stereoselectivity in subsequent reactions.
The isopropenyl group is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, or carbon-carbon bond-forming reactions.
While there is limited information on the specific industrial processes that utilize this compound on a large scale, the principles of its use can be illustrated by the synthesis of other chiral molecules where similar synthons are employed. The synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones is a widely used industrial strategy. Biocatalytic methods, employing ketoreductases, are particularly effective in achieving high enantiomeric excess (ee) and are scalable for industrial production.
The table below presents examples of the biocatalytic reduction of ketoesters to their corresponding chiral hydroxy esters, a process analogous to the potential synthesis of precursors for this compound or similar chiral building blocks. These examples demonstrate the high efficiency and stereoselectivity achievable with enzymatic systems in an industrial context.
| Precursor Ketone/Ketoester | Biocatalyst/Enzyme | Product Chiral Alcohol/Hydroxy Ester | Conversion (%) | Enantiomeric Excess (ee %) |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Engineered Carbonyl Reductase (CpCR) with Glucose Dehydrogenase (GDH) | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | 98.3 | 99.9 |
| 3-hydroxy-3-phenylpropanonitrile (racemic mixture) | Immobilized Lipase from Pseudomonas fluorescens | (S)-3-hydroxy-3-phenylpropanonitrile | 97.4 | 79.5 |
This table illustrates the potential of biocatalysis for producing chiral building blocks similar to this compound. Data is derived from studies on different, but structurally related, compounds to demonstrate the industrial applicability of such synthetic strategies. nih.govnih.gov
The development of such biocatalytic processes is a key area of research for making chiral building blocks more accessible and cost-effective for industrial applications, including in the fields of agrochemicals, flavors and fragrances, and advanced materials.
Future Research Directions and Unexplored Avenues for 3r 6 Hydroxy 3 Isopropenyl Heptanoate Research
Discovery of Novel Biosynthetic Pathways and Alternative Biological Sources
The known origin of (3R)-6-Hydroxy-3-isopropenyl-heptanoate is linked to the microbial breakdown of monoterpenes like limonene (B3431351) and carvone (B1668592). A key step in this pathway is the hydrolysis of monocyclic ε-lactones by a specific enzyme.
Currently, the primary characterized source of the enzymatic activity that produces 6-hydroxy-3-isopropenyl-heptanoate is the bacterium Rhodococcus erythropolis DCL14. This strain utilizes a monoterpene ε-lactone hydrolase to catalyze the ring-opening of lactones such as (4R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, yielding the target hydroxy acid nih.govwikipedia.org.
Future research should pivot towards the discovery of novel biosynthetic pathways and alternative biological sources. A promising avenue is the exploration of other microorganisms inhabiting terpene-rich environments, such as the soil and gut microbiomes of herbivores, which are likely to possess diverse monoterpene degradation capabilities. Furthermore, investigating the metabolic pathways of plants that synthesize and modify limonene could reveal endogenous pathways for the formation of this or structurally related compounds. The identification of new biological sources could unveil enzymes with different efficiencies, substrate specificities, and stereoselectivities, which is crucial for the targeted production of the (3R) stereoisomer.
Comprehensive Enzymological Studies of Uncharacterized Biosynthetic Enzymes
The enzyme responsible for the formation of 6-hydroxy-3-isopropenyl-heptanoate is a monoterpene ε-lactone hydrolase (MLH), classified under EC 3.1.1.83. Studies on the MLH from Rhodococcus erythropolis DCL14 have provided initial characterization. It is a monomeric enzyme with a molecular weight of 31 kDa and exhibits activity on various monoterpene-derived ε-lactones nih.govfao.org. The enzyme shows maximal activity at a pH of 9.5 and a temperature of 30°C fao.org.
A critical finding is that the characterized MLH from R. erythropolis DCL14 is not stereoselective, converting different enantiomers of methyl-2-oxo-oxepanone at equal rates fao.org. This lack of stereoselectivity presents a significant challenge for the specific production of this compound.
Therefore, a primary focus of future research must be the discovery and comprehensive characterization of novel, stereoselective ε-lactone hydrolases. This involves isolating new enzymes from diverse biological sources and performing detailed kinetic analyses to determine their substrate specificity, enantioselectivity, and catalytic efficiency. Understanding the cofactors required and the optimal conditions for these new enzymes will be paramount for their potential application in biocatalysis.
| Enzyme Property | R. erythropolis DCL14 MLH | Future Research Targets |
| EC Number | 3.1.1.83 | Identification of novel hydrolases |
| Molecular Weight | 31 kDa (monomer) | Characterization of quaternary structure |
| Stereoselectivity | Non-stereoselective | Discovery of highly stereoselective enzymes for (3R) production |
| Optimal pH | 9.5 | Enzymes active under various pH conditions |
| Optimal Temperature | 30°C | Thermostable enzymes for industrial applications |
Advanced Mechanistic Investigations into Stereospecific Biological Interactions
The stereochemistry of a molecule is fundamental to its interaction with biological systems. For this compound, the specific arrangement of atoms at the C3 position is critical. However, as the currently characterized biosynthetic enzyme is not stereoselective, detailed mechanistic studies on how to achieve this specific stereochemistry are lacking.
Future research should focus on elucidating the catalytic mechanism of newly discovered stereoselective lactone hydrolases. This will involve a combination of structural biology techniques, such as X-ray crystallography, to determine the three-dimensional structure of the enzyme's active site. Computational modeling and simulation can then be used to understand how the substrate docks into the active site and how specific amino acid residues guide the reaction to produce the (3R) enantiomer. Site-directed mutagenesis studies, where specific amino acids in the active site are altered, will be crucial for confirming the roles of key residues in conferring stereoselectivity. These investigations will provide the foundational knowledge needed to rationally engineer these enzymes for improved performance and specificity.
Development of High-Throughput Screening Assays for Related Compounds (Non-Human Context)
The discovery of novel enzymes and the engineering of existing ones are often accelerated by the availability of high-throughput screening (HTS) assays. For this compound and its related compounds, the development of such assays is a critical next step.
Future research should focus on creating HTS methods capable of rapidly assessing the activity and stereoselectivity of lactone hydrolases from large libraries of mutants or environmental samples. One potential approach is the development of a pH-based colorimetric assay. The hydrolysis of the lactone ring produces a carboxylic acid, which will cause a decrease in pH. This change can be detected using a pH-sensitive indicator dye, allowing for a visual or spectrophotometric readout of enzyme activity in a multi-well plate format nih.gov. To screen for stereoselectivity, chiral substrates could be designed that release a chromophore or fluorophore only when the desired enantiomer is hydrolyzed. Such assays would dramatically increase the efficiency of discovering enzymes with desired properties for the production of this compound and related molecules.
Computational Chemistry Approaches for Predicting Novel Derivatives and Their Properties (Excluding Human Toxicity)
Computational chemistry offers powerful tools for exploring the potential of a molecule and its derivatives without the need for extensive laboratory synthesis. For this compound, these approaches can guide future research by predicting novel structures with interesting properties.
Future research should employ computational methods to model the existing monoterpene ε-lactone hydrolase and predict how its structure could be modified to alter its substrate specificity and introduce stereoselectivity. Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the enzymatic reaction and understand the energy barriers for the formation of different stereoisomers nih.gov. Furthermore, computational tools can be used to design a virtual library of novel derivatives of this compound by modifying its functional groups. The physicochemical properties of these virtual compounds, such as their solubility, stability, and potential interactions with non-human biological targets, can then be predicted. This in silico approach will help to prioritize the synthesis of the most promising derivatives for applications in areas such as agriculture or materials science.
Q & A
What analytical techniques are recommended to confirm the stereochemical purity of (3R)-6-Hydroxy-3-isopropenyl-heptanoate?
Basic Research Focus
To ensure stereochemical integrity, use a combination of chiral HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy .
- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose- or amylose-derived columns) with a mobile phase optimized for polar compounds. Compare retention times against a racemic mixture to confirm enantiopurity.
- NMR : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to assess spatial proximity of protons, confirming the 3R configuration. For example, cross-peaks between the isopropenyl group and hydroxy proton can validate stereochemistry.
Data Validation : Cross-reference spectral data with authoritative databases like NIST Chemistry WebBook for consistency in chemical shifts and coupling constants .
How should researchers design experiments to assess the metabolic stability of this compound in vitro?
Advanced Research Focus
Experimental Design :
Hepatic Microsome Assay : Incubate the compound with liver microsomes (human or model species) at 37°C. Monitor degradation over time using LC-MS/MS .
Enzyme Kinetics : Calculate intrinsic clearance (CLint) via the substrate depletion method. Use Michaelis-Menten equations to model enzyme saturation.
Control Variables : Include NADPH-regenerating systems and inhibitors (e.g., cytochrome P450 inhibitors) to identify metabolic pathways.
Data Interpretation : Compare half-life (t1/2) across species to predict interspecies variability. Address discrepancies by validating enzyme activity (e.g., CYP450 isoform profiling) .
What methodological approaches resolve contradictions in bioactivity data across different in vitro models?
Advanced Research Focus
Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference.
Stepwise Resolution :
Standardize Assay Conditions : Ensure consistent pH, temperature, and serum concentrations (e.g., fetal bovine serum %).
Metabolite Profiling : Use HRMS (High-Resolution Mass Spectrometry) to identify active metabolites that may influence results.
Cross-Model Validation : Replicate assays in primary cells vs. immortalized lines to assess cell-type specificity.
Example : If conflicting data emerge in cancer cell lines (e.g., MCF-7 vs. HepG2), perform RNA-seq to identify differential receptor expression impacting compound response .
How can researchers optimize the synthesis of this compound to improve yield and enantioselectivity?
Basic Research Focus
Synthetic Pathway :
Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to enhance enantioselectivity.
Protecting Groups : Temporarily protect the 6-hydroxy group with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during isopropenyl addition.
Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization.
Yield Optimization : Track reaction progress via TLC and adjust catalyst loading or reaction time. Report yields relative to theoretical maxima, citing deviations in peer-reviewed protocols .
What computational methods are suitable for predicting the physicochemical properties of this compound?
Advanced Research Focus
In Silico Tools :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using force fields (e.g., AMBER or CHARMM).
- DFT (Density Functional Theory) : Calculate pKa of the hydroxy group to assess ionization state at physiological pH.
- ADMET Prediction : Use platforms like SwissADME to estimate logP, bioavailability, and drug-likeness.
Validation : Compare computational results with experimental data (e.g., experimental logP via shake-flask method) to refine models .
How should researchers document methodological reproducibility for studies involving this compound?
Basic Research Focus
Best Practices :
Detailed Protocols : Specify equipment models (e.g., Agilent 1260 HPLC), solvent grades, and software versions.
Raw Data Archiving : Upload chromatograms, spectra, and kinetic curves to repositories like Figshare or Zenodo .
Negative Controls : Report results from control experiments (e.g., solvent-only treatments) to validate assay specificity.
Ethical Compliance : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) and cite standards from pharmacopeial guidelines for chemical characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
